molecular formula C18H25N3O4 B11351081 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-nitrobenzamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-nitrobenzamide

Cat. No.: B11351081
M. Wt: 347.4 g/mol
InChI Key: BMASTZXRSOHZCT-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-nitrobenzamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-nitrobenzamide typically involves multiple steps. One common route starts with the preparation of the morpholine derivative, followed by the introduction of the cyclohexyl group. The final step involves the coupling of the nitrobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
  • N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
  • N-{[1-(morpholin-4-yl)cyclohexyl]methyl}phenylacetamide

Uniqueness

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-nitrobenzamide

InChI

InChI=1S/C18H25N3O4/c22-17(15-6-2-3-7-16(15)21(23)24)19-14-18(8-4-1-5-9-18)20-10-12-25-13-11-20/h2-3,6-7H,1,4-5,8-14H2,(H,19,22)

InChI Key

BMASTZXRSOHZCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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